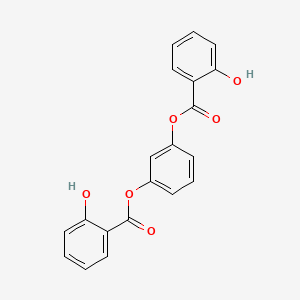
Benzene-1,3-diyl bis(2-hydroxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-diyl bis(2-hydroxybenzoate): is an organic compound with the molecular formula C20H14O6 It is a derivative of benzoic acid and is known for its unique structural properties, which include two hydroxybenzoate groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-1,3-diyl bis(2-hydroxybenzoate) can be synthesized through esterification reactions. One common method involves the reaction of benzene-1,3-diol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of benzene-1,3-diyl bis(2-hydroxybenzoate) often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene-1,3-diyl bis(2-hydroxybenzoate) can undergo oxidation reactions, particularly at the hydroxybenzoate groups. Common oxidizing agents include and .
Reduction: Reduction reactions can target the carbonyl groups in the ester moieties. (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The aromatic ring in benzene-1,3-diyl bis(2-hydroxybenzoate) can participate in electrophilic aromatic substitution reactions. and are common examples, with reagents such as and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Benzene-1,3-diyl bis(2-hydroxybenzoate) is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of polymers and resins.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a ligand in coordination chemistry studies.
Medicine: While not directly used as a drug, benzene-1,3-diyl bis(2-hydroxybenzoate) can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Industry: In the industrial sector, benzene-1,3-diyl bis(2-hydroxybenzoate) is utilized in the production of high-performance materials, including coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzene-1,3-diyl bis(2-hydroxybenzoate) involves its interaction with specific molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to release benzoic acid derivatives. The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products. The hydroxybenzoate groups can also form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Benzene-1,4-diyl bis(2-hydroxybenzoate)
- Benzene-1,2-diyl bis(2-hydroxybenzoate)
- Benzene-1,3-diyl bis(4-hydroxybenzoate)
Comparison: Benzene-1,3-diyl bis(2-hydroxybenzoate) is unique due to the position of the hydroxybenzoate groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to benzene-1,4-diyl bis(2-hydroxybenzoate), the 1,3-diyl compound may exhibit different steric and electronic properties, influencing its behavior in chemical reactions. The presence of hydroxybenzoate groups in different positions can also impact the compound’s solubility and interaction with other molecules.
Propiedades
Número CAS |
2944-57-2 |
|---|---|
Fórmula molecular |
C20H14O6 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
[3-(2-hydroxybenzoyl)oxyphenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C20H14O6/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12,21-22H |
Clave InChI |
PSOPTDGCFPIZIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


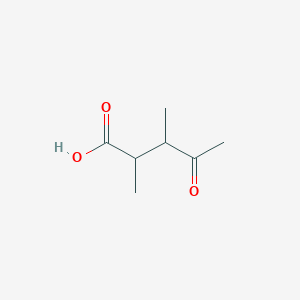
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
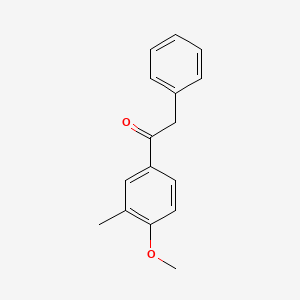
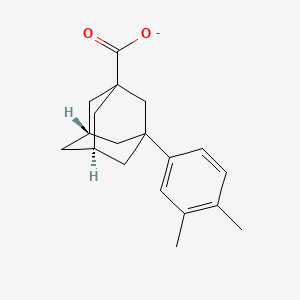
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
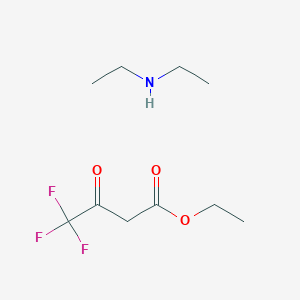
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
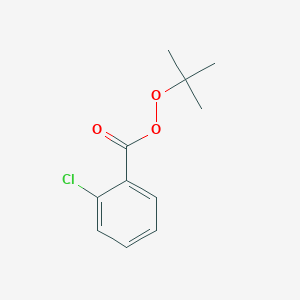
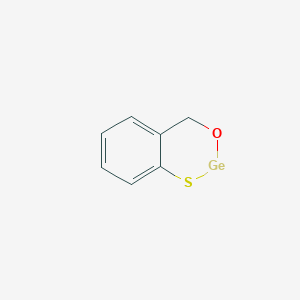
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
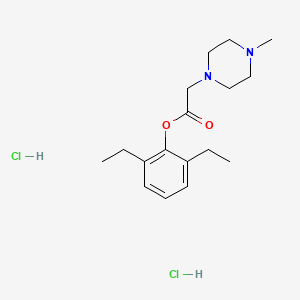
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
